DBCO-Sulfo-PEG(4)-NH2
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Overview
Description
DBCO-Sulfo-PEG(4)-NH2, also known as dibenzocyclooctyne-sulfo-polyethylene glycol(4)-amine, is a water-soluble compound widely used in bioorthogonal chemistry. This compound features a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group. The DBCO group is known for its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool in bioconjugation and click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Sulfo-PEG(4)-NH2 typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The polyethylene glycol (PEG) spacer is introduced through a coupling reaction with the DBCO moiety. This step often involves the use of activating agents to facilitate the reaction.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the DBCO moiety and PEG spacer.
Purification: Purification steps such as chromatography to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
DBCO-Sulfo-PEG(4)-NH2 primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly selective for azide-functionalized molecules .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, such as azide-modified proteins or peptides.
Conditions: Aqueous buffers, physiological pH, and ambient temperature.
Major Products
The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and suitable for various bioconjugation applications .
Scientific Research Applications
DBCO-Sulfo-PEG(4)-NH2 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of DBCO-Sulfo-PEG(4)-NH2 involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications. The PEG spacer enhances solubility and biocompatibility, while the amine group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Maleimide: Similar to DBCO-Sulfo-PEG(4)-NH2 but contains a maleimide group instead of an amine group.
DBCO-PEG4-Azide: Contains an azide group and is used for copper-free click chemistry with alkyne-functionalized molecules.
Uniqueness
This compound is unique due to its combination of a DBCO group, a PEG spacer, and an amine group. This combination allows for versatile applications in bioconjugation, enhanced solubility, and further functionalization .
Properties
IUPAC Name |
3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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